molecular formula C19H24N2O2S2 B12687267 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil CAS No. 136160-41-3

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil

Katalognummer: B12687267
CAS-Nummer: 136160-41-3
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: SJTXRYWYJVKJBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil is a complex organic compound with a unique structure that includes ethyl, cyclohexyloxy, phenylthio, and thiouracil groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the cyclohexyloxy group: This step involves the reaction of cyclohexanol with an appropriate alkylating agent under basic conditions.

    Introduction of the phenylthio group: This can be achieved by reacting a phenylthiol with a suitable halide or sulfonate ester.

    Construction of the thiouracil core: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.

    Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiouracil core can be reduced to form dihydro derivatives.

    Substitution: The ethyl and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, sulfonate esters.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydro derivatives.

    Substitution products: Various alkylated or functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cellular receptors and signaling pathways.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-1-hexene: A simpler compound with a similar alkyl group.

    1-Ethyl-5-methylcyclohexene: Another compound with a cyclohexyl group.

    Thiouracil derivatives: Compounds with a similar thiouracil core but different substituents.

Uniqueness

5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to its combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

136160-41-3

Molekularformel

C19H24N2O2S2

Molekulargewicht

376.5 g/mol

IUPAC-Name

1-(cyclohexyloxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C19H24N2O2S2/c1-2-16-17(22)20-19(24)21(13-23-14-9-5-3-6-10-14)18(16)25-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,20,22,24)

InChI-Schlüssel

SJTXRYWYJVKJBO-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N(C(=S)NC1=O)COC2CCCCC2)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.